molecular formula C20H18ClN3O2 B11454229 N-(3-chlorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(3-chlorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11454229
M. Wt: 367.8 g/mol
InChI Key: OSRRXHGMUNUMRB-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are often employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H18ClN3O2/c21-14-5-4-6-15(12-14)22-19(25)13-8-9-16-17(11-13)23-18-7-2-1-3-10-24(18)20(16)26/h4-6,8-9,11-12H,1-3,7,10H2,(H,22,25)

InChI Key

OSRRXHGMUNUMRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)Cl)C(=O)N2CC1

Origin of Product

United States

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